molecular formula C13H19Cl2N3 B1430482 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride CAS No. 1461714-91-9

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride

Cat. No.: B1430482
CAS No.: 1461714-91-9
M. Wt: 288.21 g/mol
InChI Key: DDIYECWEHBUYCA-UHFFFAOYSA-N
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Description

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H17N3·2HCl. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with 3-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide (DMF), and a base like triethylamine. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation can produce N-oxides .

Mechanism of Action

The mechanism of action of 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride is unique due to its specific piperazine substitution, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple research fields highlight its significance .

Properties

IUPAC Name

4-[(3-methylpiperazin-1-yl)methyl]benzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13;;/h2-5,11,15H,6-7,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIYECWEHBUYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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